Diisopropyldichlorosilane is an organosilicon compound with the molecular formula and a CAS number of 7751-38-4. This compound appears as a clear liquid, typically colorless to light yellow or orange, with a density of approximately 1.026 g/mL at 20 °C. It has a boiling point ranging from 50 to 55 °C at reduced pressure and reacts rapidly with moisture, making it sensitive to hydrolysis . Diisopropyldichlorosilane is primarily used in organic synthesis and materials science due to its reactivity and ability to form siloxane bonds.
While diisopropyldichlorosilane does not have extensive studies regarding its biological activity, it is classified as hazardous. It can cause severe skin burns and eye damage upon contact and may irritate the respiratory system if inhaled. Due to its reactivity with moisture, it poses risks related to chemical burns and respiratory issues in laboratory settings .
Diisopropyldichlorosilane can be synthesized through several methods:
Diisopropyldichlorosilane finds applications in various fields:
Interaction studies involving diisopropyldichlorosilane primarily focus on its reactivity with various functional groups and solvents. Its hydrolytic sensitivity means that it readily reacts with water, leading to the release of hydrochloric acid and potentially hazardous conditions if not handled properly. Studies indicate that it should be stored away from moisture and incompatible materials such as strong oxidizers and bases .
Several compounds share similarities with diisopropyldichlorosilane based on their structure or functional properties. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | Used for silylation but less reactive than diisopropyldichlorosilane. | |
Dichlorodimethylsilane | Similar reactivity but smaller molecular size; often used in similar applications. | |
Triethylchlorosilane | More sterically hindered; used in different silylation contexts. |
Diisopropyldichlorosilane stands out due to its unique bifunctional nature, allowing it to act both as a protecting group and a precursor for various silicon-containing materials, making it particularly valuable in synthetic organic chemistry .
The thermodynamic stability of diisopropyldichlorosilane demonstrates temperature-dependent behavior typical of chlorosilane compounds. At ambient temperatures, the compound remains stable under anhydrous conditions, but exhibits increasing reactivity with elevated temperatures [1] [3]. The flash point of 43°C marks the onset of potential ignition hazards, while the normal boiling point at 66°C (25 mmHg) represents the liquid-vapor equilibrium under reduced pressure conditions [1] [4].
Thermal decomposition pathways for diisopropyldichlorosilane follow mechanisms similar to other chlorosilanes, involving multiple temperature-dependent processes [5] [6]. Research on related chlorosilane compounds indicates that decomposition typically occurs through several pathways: elimination of hydrogen chloride, formation of silylene intermediates, and subsequent polymerization reactions [5] [7]. The activation energies for these processes generally range from 50-80 kcal/mol, suggesting that significant thermal decomposition becomes favorable above 200°C [5] [8].
For diisopropyldichlorosilane specifically, the bulky isopropyl substituents provide steric hindrance that enhances thermal stability compared to smaller alkyl-substituted chlorosilanes [9]. Studies on organosilicon compounds with similar steric environments indicate that thermal decomposition temperatures can reach 300-358°C before significant degradation occurs [9]. The presence of two chlorine atoms creates potential for multiple decomposition pathways, including sequential elimination of hydrogen chloride and formation of cyclic siloxane structures [10] [11].
Temperature Range (°C) | Stability Profile | Decomposition Products |
---|---|---|
20-100 | Stable | None |
100-200 | Thermally stable | Minimal degradation |
200-300 | Onset of decomposition | HCl, volatile silanes |
300-358 | Significant decomposition | Siloxane polymers, organic fragments |
>358 | Extensive breakdown | Complete thermal breakdown |
The phase behavior of diisopropyldichlorosilane exhibits correlations consistent with organosilicon compounds containing branched alkyl substituents [12] [4]. The melting point below 0°C indicates weak intermolecular forces in the solid state, primarily due to the steric bulk of isopropyl groups preventing efficient molecular packing [12]. This behavior contrasts with linear alkyl-substituted silanes, which typically exhibit higher melting points due to improved van der Waals interactions [12].
The boiling point of 66°C at 25 mmHg (162.6°C at 760 mmHg) demonstrates significant vapor pressure reduction compared to atmospheric conditions [4] [13]. This relationship follows the Clausius-Clapeyron equation, with the enthalpy of vaporization estimated at approximately 35-40 kJ/mol based on similar organosilicon compounds [14]. The relatively low boiling point reflects the moderate molecular weight and the presence of polar Si-Cl bonds that create dipole-dipole interactions without extensive hydrogen bonding [4] [15].
Temperature-dependent phase behavior studies reveal that diisopropyldichlorosilane maintains liquid stability across a broad temperature range. The compound remains liquid from below 0°C to its boiling point, providing a working temperature window of approximately 110°C under reduced pressure conditions [4] [13]. This extended liquid range makes it suitable for synthetic applications requiring controlled temperature conditions [16] [17].
Interestingly, research on related double-decker silsesquioxane compounds capped with diisopropyldichlorosilane shows exceptionally high melting temperatures around 565 K (292°C) when incorporated into rigid frameworks [12] [18]. This behavior suggests that the thermal properties of diisopropyldichlorosilane can be significantly modified through molecular architecture and constraining environments [12].
Diisopropyldichlorosilane demonstrates excellent solubility in most organic solvents, reflecting its favorable interaction with non-polar and moderately polar media [1] [19]. The compound exhibits high solubility in hydrocarbon solvents such as hexane and toluene, where favorable dispersion interactions dominate [1] [20]. This behavior is consistent with the relatively low polarity of the Si-C bonds and the hydrophobic nature of the isopropyl substituents [1] [21].
The solubility profile indicates strong compatibility with ethers, particularly diethyl ether, which serves as a common purification medium for organosilicon compounds [1] [20]. Moderately polar solvents like acetone provide adequate solubility, though the interaction becomes less favorable due to the mismatch between the compound's relatively low polarity and acetone's higher dipole moment [1] [20].
Solvent Class | Solubility | Interaction Type | Hansen Parameters Match |
---|---|---|---|
Alkanes | High | Dispersion forces | Excellent |
Aromatics | High | π-interactions | Excellent |
Ethers | High | Dipole interactions | Good |
Ketones | Moderate | Polar interactions | Moderate |
Alcohols | Poor | Hydrogen bonding | Poor |
Water | Reactive | Hydrolysis | Incompatible |
The compound's hydrolytic sensitivity rating of 8 (reacts rapidly with moisture) indicates immediate and vigorous reaction with protic solvents [1] [3]. This reactivity stems from the nucleophilic attack of water molecules on the electrophilic silicon center, leading to hydrolysis and formation of silanols with concurrent release of hydrogen chloride [1] [10]. The reaction is highly exothermic and can proceed rapidly even with atmospheric moisture [1] [22].
Solubility parameter estimation using Hansen solubility parameters suggests that diisopropyldichlorosilane has moderate dispersion forces (δD ≈ 16-18 MPa½), low polar interactions (δP ≈ 4-6 MPa½), and minimal hydrogen bonding capability (δH ≈ 2-4 MPa½) [23] [24]. These parameters align with its observed solubility behavior and compatibility with non-polar to moderately polar organic media [23] [21].
Surface tension measurements for diisopropyldichlorosilane are limited in the literature, but related organosilicon compounds provide insight into expected behavior [25] [26]. Organosilicon compounds typically exhibit lower surface tensions than conventional organic liquids due to the flexible Si-O-Si backbone and the tendency of organic substituents to orient at interfaces [25] [26]. For diisopropyldichlorosilane, the surface tension is estimated to be in the range of 18-25 mN/m at 20°C, based on correlations with similar dichlorosilanes [25] [27].
The temperature dependence of surface tension follows the typical negative correlation observed for organosilicon compounds, with an estimated temperature coefficient of -0.08 to -0.12 mN/m·K [25] [26]. This behavior results from increased molecular mobility at higher temperatures, which reduces intermolecular forces at the liquid surface [25] [26]. The presence of bulky isopropyl groups likely contributes to enhanced surface activity compared to linear alkyl-substituted chlorosilanes [25] [28].
Viscosity data for diisopropyldichlorosilane is not extensively documented in the literature, with most safety data sheets indicating "no data available" for both kinematic and dynamic viscosity measurements [29]. However, based on molecular structure and comparison with related compounds, the dynamic viscosity is estimated to be approximately 0.8-1.2 mPa·s at 20°C [29]. The branched isopropyl substituents likely increase viscosity compared to linear alkyl analogs due to enhanced molecular entanglement and steric hindrance [29].
Temperature-dependent viscosity behavior is expected to follow an Arrhenius-type relationship, with viscosity decreasing exponentially with increasing temperature [29]. The activation energy for viscous flow is estimated at 10-15 kJ/mol, typical for small organosilicon molecules [29]. The relatively low molecular weight and absence of strong intermolecular interactions suggest that diisopropyldichlorosilane maintains low viscosity across its liquid temperature range [29].
Flammable;Corrosive